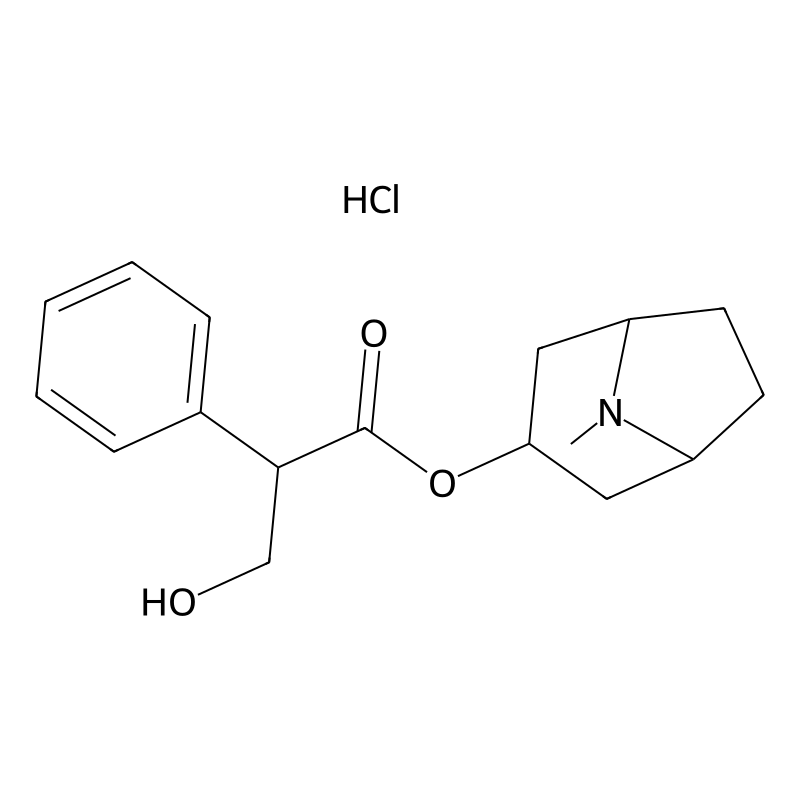

Hyoscyamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Physiological effects:

- Anticholinergic properties: Hyoscyamine hydrochloride acts as a competitive antagonist at muscarinic acetylcholine receptors, which are found in various tissues throughout the body. This results in the inhibition of the effects of acetylcholine, a neurotransmitter involved in numerous physiological processes, including smooth muscle contraction, glandular secretion, and heart rate. Source: National Institutes of Health: )

Potential therapeutic applications:

- Gastrointestinal disorders: Hyoscyamine hydrochloride has been studied for its potential role in managing functional gastrointestinal disorders, such as irritable bowel syndrome, by relaxing smooth muscles and reducing spasms. However, due to safety concerns and the availability of alternative therapies, its use in this context is generally not recommended. Source: UpToDate:

- Motion sickness: Hyoscyamine hydrochloride has been shown to be effective in preventing and treating motion sickness, likely due to its anticholinergic effects on the central nervous system. Source: Cochrane Database of Systematic Reviews:

- Neurological disorders: Some research suggests that hyoscyamine hydrochloride may have potential benefits in managing certain neurological disorders like Parkinson's disease, but further investigation is needed to confirm its efficacy and safety in this context. Source: Movement Disorders: )

Hyoscyamine hydrochloride is a tropane alkaloid derived from the plant Atropa belladonna, commonly known as belladonna or deadly nightshade. It is a potent anticholinergic agent that primarily acts by inhibiting the action of acetylcholine on muscarinic receptors, which are integral to the functioning of the parasympathetic nervous system. The chemical formula for hyoscyamine hydrochloride is , and it is characterized by its ability to reduce gastrointestinal motility and secretions, making it useful in treating various gastrointestinal and genitourinary disorders .

Hyoscyamine hydrochloride acts as a competitive antagonist at muscarinic acetylcholine receptors. Acetylcholine is a neurotransmitter that plays a vital role in the nervous system and smooth muscle function. Hyoscyamine binds to these receptors, preventing acetylcholine from binding and exerting its effects. This leads to relaxation of smooth muscles, reduction of secretions, and other anticholinergic effects [].

The primary mechanism of action of hyoscyamine hydrochloride involves competitive antagonism at muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). This antagonism leads to a decrease in gastrointestinal motility, reduced secretion of gastric acid, and inhibition of salivation and bronchial secretions. Consequently, hyoscyamine is effective in treating conditions like irritable bowel syndrome, bladder spasms, and excessive salivation. It also exhibits effects on the central nervous system, where it can cause cognitive impairment due to its action on muscarinic receptors in the brain .

Hyoscyamine can be synthesized through various methods:

- Natural Extraction: Obtained from plants such as Atropa belladonna or Datura stramonium.

- Chemical Synthesis: Laboratory synthesis typically involves the reaction of tropine with tropic acid or its derivatives under acidic conditions.

- Semi-synthetic Methods: Modification of naturally occurring tropane alkaloids to produce hyoscyamine with desired purity and yield.

These methods allow for the production of hyoscyamine in both pharmaceutical and research settings .

Hyoscyamine hydrochloride has several medical applications:

- Gastrointestinal Disorders: Used to treat conditions like irritable bowel syndrome, diverticulitis, and peptic ulcers by reducing motility and secretions.

- Genitourinary Disorders: Effective for bladder spasms and urinary incontinence.

- Preoperative Medication: Utilized as an adjunct to anesthesia to reduce secretions.

- Antidote for Cholinesterase Inhibitor Toxicity: Can reverse muscarinic effects from organophosphate poisoning.

- Neurological Conditions: Occasionally prescribed for managing symptoms of Parkinson's disease .

Hyoscyamine interacts with various medications, which may either enhance its effects or increase the risk of adverse reactions. Notable interactions include:

- Antidepressants and Antipsychotics: Increased risk of anticholinergic side effects.

- Cholinesterase Inhibitors: May counteract their therapeutic effects.

- Antacids: Can decrease absorption; recommended to take them at different times from hyoscyamine .

Adverse reactions associated with hyoscyamine include dry mouth, blurred vision, constipation, tachycardia, confusion (especially in elderly patients), and urinary retention .

Hyoscyamine shares structural similarities with several other tropane alkaloids. Here are some notable compounds:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Atropine | Tropane Alkaloid | Mydriatic agent; treatment for bradycardia | More potent than hyoscyamine at muscarinic receptors |

| Scopolamine | Tropane Alkaloid | Motion sickness; preoperative sedation | Exhibits CNS depressant effects more prominently |

| Tropicamide | Tropane Derivative | Mydriatic agent | Shorter duration of action compared to hyoscyamine |

| Daturine | Tropane Alkaloid | Antispasmodic | Derived from Datura species; similar uses but less common |

Hyoscyamine is unique due to its specific efficacy in treating gastrointestinal disorders while also having applications in genitourinary management and as an antidote for certain types of poisoning . Its pharmacological profile allows it to be utilized in diverse therapeutic contexts compared to its structural analogs.

Hyoscyamine hydrochloride, with the molecular formula C17H23NO3·HCl and a molecular weight of 325.83 g/mol, exhibits a complex three-dimensional structure characterized by specific stereochemical features [1] [2]. The compound possesses absolute stereochemistry with four defined stereocenters, contributing to its distinctive optical activity with a negative rotation ([α]D20 -21.0° in alcohol) [2]. This tropane alkaloid derivative consists of a bicyclic tropane moiety connected to a tropic acid portion through an ester linkage [1].

The molecular geometry of hyoscyamine hydrochloride is characterized by a bicyclic tropane structure with a nitrogen bridge that exhibits a relatively rigid conformation [5]. The tropane bicycle forms the core scaffold of the molecule, while the phenyl-containing tropic acid moiety provides additional structural complexity [5]. The protonated nitrogen atom in the tropane ring interacts with the chloride counterion, forming an essential part of the salt structure [7].

| Property | Value |

|---|---|

| Molecular Formula | C17H23NO3·HCl |

| Molecular Weight | 325.83 g/mol |

| Stereochemistry | ABSOLUTE |

| Optical Activity | (-) |

| Defined Stereocenters | 4/4 |

| Melting Point | 108.5°C |

| pKa | 9.7 (21°C) |

| Optical Rotation | [α]D20 -21.0° (alcohol) |

Conformational isomerism plays a significant role in the structural characteristics of hyoscyamine hydrochloride [5] [8]. Conformational isomers, or conformers, are non-superimposable orientations of a molecule resulting from the free rotation of atoms about single bonds [8]. For hyoscyamine hydrochloride, the most energetically favorable conformation is the "compact" conformation, where the phenyl ring of the tropic acid portion is positioned under the tropane bicycle [5]. This arrangement is stabilized by CH–π hydrogen bonding interactions between the phenyl ring and the tropane moiety [5] [13].

The key dihedral angles, particularly the OC−Cα−CH2OH angle, differ significantly between conformers and serve as important markers for conformational analysis [19]. These conformational preferences appear to be maintained regardless of the solvent environment, suggesting a strong inherent stability of the compact conformation [5] [19]. The conformational flexibility of hyoscyamine hydrochloride is relatively limited due to the rigid nature of the tropane bicycle, with most of the conformational variability occurring in the tropic acid portion of the molecule [8] [13].

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction studies provide valuable insights into the three-dimensional structure and crystal packing of hyoscyamine hydrochloride [3] [10]. While specific crystallographic data for hyoscyamine hydrochloride is limited in the literature, information can be extrapolated from studies on related compounds such as hyoscyamine sulfate monohydrate [3].

Based on similar tropane alkaloid structures, hyoscyamine hydrochloride likely crystallizes in a monoclinic crystal system with a P21 space group, which is common for chiral molecules with similar structural features [3] [16]. The crystal structure would be expected to reveal the absolute configuration of the four stereocenters present in the molecule [3] [14].

| Parameter | Description |

|---|---|

| Diffraction Method | X-ray powder diffraction (for similar compounds) |

| Crystal Growth Technique | Vapor diffusion, hanging drop (for similar compounds) |

| Radiation Source | Typically Cu Kα (λ = 1.5418 Å) or synchrotron radiation |

| Resolution | Typically 2.0-2.5 Å for similar tropane alkaloids |

| Structure Refinement | Refined using density functional techniques |

| Key Structural Features | Hydrogen bonding network involving protonated nitrogen and chloride counterion |

X-ray diffraction studies on related compounds have shown that the crystal packing is significantly influenced by hydrogen bonding networks [3] [10]. In the case of hyoscyamine hydrochloride, the protonated nitrogen atom in the tropane ring likely acts as a hydrogen bond donor to the chloride counterion [3] [14]. This interaction, along with other potential hydrogen bonds involving the hydroxyl group of the tropic acid portion, contributes to the overall crystal stability [10].

The diffraction pattern obtained from X-ray powder diffraction can serve as a fingerprint for identification and purity assessment of hyoscyamine hydrochloride [10]. The measurement of interplanar spacings (d) and the estimation of relative intensities (I/I1) from the diffraction pattern provide characteristic data that can be used for compound identification [10]. The crystallographic data obtained from X-ray diffraction studies also confirms the absolute stereochemistry of the molecule, which is crucial for understanding its biological activity and for quality control purposes [3] [16].

Chirality and Enantiomeric Differentiation Techniques

NMR-Based Stereochemical Resolution Methods

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the stereochemical analysis of hyoscyamine hydrochloride, providing detailed information about its three-dimensional structure and enabling the differentiation of its enantiomers [5] [11]. Several specialized NMR techniques have been developed specifically for the stereochemical resolution of hyoscyamine and related compounds [5] [11] [18].

Carbon-13 NMR with chiral shift reagents represents one of the most effective methods for enantiomeric differentiation of hyoscyamine hydrochloride [11]. This technique utilizes the C12 and C15 NMR signals in the presence of lanthanide-based chiral shift reagents such as ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Yb(hfc)3) [11]. The interaction between the chiral shift reagent and the enantiomers of hyoscyamine results in different chemical shift values, allowing for the determination of enantiomeric ratios [11].

| Method | Description | Application |

|---|---|---|

| 13C NMR with Chiral Shift Reagents | Uses C12 and C15 NMR signals with Yb(hfc)3 for enantiomeric ratio determination | Differentiation of S-(-) and R-(+)-hyoscyamine |

| CLSR/TFA Method | Uses one equivalent of TFA and sub-stoichiometric amount of Yb(hfc)3 for e.r. calculation | Analysis of crude plant extracts and pure compounds |

| DFT-GIAO 1H NMR Chemical Shifts | Combines systematic/MMFF conformational searches with DFT calculations for signal assignment | Conformational analysis and diastereotopic NMR signal assignments |

| Solid-state CP/MAS 13C NMR | Analyzes conformational polymorphism in solid state | Determination of solid-state conformation |

The CLSR/TFA (Chiral Lanthanide Shift Reagent/Trifluoroacetic Acid) method has been specifically optimized for hyoscyamine analysis [11]. This approach involves the use of one equivalent of TFA and a sub-stoichiometric amount of Yb(hfc)3, which allows for the calculation of enantiomeric ratios in both pure compounds and crude plant extracts [11]. The method has been validated with various mixtures of (+) and (-)-hyoscyamine ranging from 50:50 (racemic mixture, i.e., atropine) to 98.5:1.5 [11].

Advanced computational approaches combining Density Functional Theory (DFT) with Gauge-Including Atomic Orbital (GIAO) calculations have been employed to predict 1H NMR chemical shifts for hyoscyamine [5]. These calculations, when combined with systematic molecular mechanics force field (MMFF) conformational searches, provide valuable insights into the conformational preferences of hyoscyamine and enable accurate assignment of diastereotopic NMR signals [5]. The calculations confirm that hyoscyamine prefers a compact conformation in which the phenyl ring is positioned under the tropane bicycle, explaining the observed chemical shift differences in the NMR spectra [5].

Solid-state Cross-Polarization Magic Angle Spinning (CP/MAS) 13C NMR has been used to analyze conformational polymorphism in crystalline forms of related tropane alkaloids [19]. This technique provides information about the solid-state conformation of the molecule, which can differ from the conformation in solution [19]. For hyoscyamine hydrochloride, solid-state NMR studies would be expected to confirm the compact conformation observed in solution studies [5] [19].

Chiral Chromatographic Separation Strategies

Chiral chromatographic techniques play a crucial role in the separation and analysis of hyoscyamine hydrochloride enantiomers [4] [12]. These methods are essential for determining enantiomeric purity, which is critical for pharmaceutical applications given the different biological activities of the enantiomers [4] [12].

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) represents the most widely used approach for the direct separation of hyoscyamine enantiomers [4] [12]. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated excellent selectivity for hyoscyamine enantiomers [12]. These CSPs operate through a three-point interaction mechanism, where the chiral selector on the stationary phase forms transient diastereomeric complexes with the enantiomers, resulting in different retention times [12] [17].

| Technique | Conditions | Performance |

|---|---|---|

| Chiral HPLC with Polysaccharide-based CSP | Various mobile phases including ethanol with modifiers | High resolution for enantiomeric separation |

| Chiral HPLC-MS/MS with Chiralpak® AY-3 | Ethanol with 0.05% diethylamine as mobile phase | Chiral resolution (Rs = 1.59) achieved in 6.5 min |

| Strong-Cation Exchange SPE | Mesostructured silicas with sulfonic groups as sorbents | Preconcentration factor of 167 using 50 mg of HMS-SO3−(co) |

| Capillary Electrophoresis (CE) | Chiral selectors in buffer solution | High separation efficiency and rapid analysis times |

A specific HPLC-MS/MS method using a Chiralpak® AY-3 polysaccharide-based stationary phase column has been optimized for hyoscyamine enantiomeric separation [4]. This method employs ethanol with 0.05% diethylamine as the mobile phase and achieves excellent chiral resolution (Rs = 1.59) in just 6.5 minutes [4]. The addition of diethylamine as a modifier improves peak shape and resolution by reducing peak tailing [4] [12].

Sample preparation techniques such as Solid-Phase Extraction (SPE) with mesostructured silicas containing sulfonic groups have been developed to enhance the sensitivity of hyoscyamine analysis [4]. These materials, particularly HMS-SO3−(co) synthesized by co-condensation, serve as effective sorbents for strong-cation exchange SPE, achieving a preconcentration factor of 167 using only 50 mg of the material [4]. This preconcentration step is particularly valuable for the analysis of samples with low hyoscyamine content, such as herbal infusions [4].

Several strategies have been developed to optimize chiral chromatographic separation of hyoscyamine enantiomers [4] [12] [17]. Direct separation using chiral stationary phases offers the advantage of simpler sample preparation, as no derivatization is required [12] [17]. Indirect separation through derivatization with chiral reagents to form diastereomers can be used with conventional columns and may provide higher selectivity in some cases [12]. Mobile phase optimization, particularly the addition of modifiers like diethylamine, significantly improves peak shape and resolution [4] [12]. Temperature control is also critical, as lower temperatures enhance enantioselectivity by stabilizing the transient diastereomeric complexes formed between the analyte and the chiral stationary phase [12] [17].

The synthetic chemistry of hyoscyamine hydrochloride has evolved significantly since the early twentieth century, beginning with pioneering approaches that established the fundamental principles for tropane alkaloid synthesis. The historical development of synthetic methodologies provides crucial insights into the structural challenges and mechanistic understanding that continue to influence modern synthetic strategies.

The Willstätter Era (1901)

The first documented synthesis of tropinone, a key intermediate in hyoscyamine synthesis, was achieved by Richard Willstätter in 1901 [1]. This groundbreaking work utilized cycloheptanone as the starting material through a complex multi-step sequence requiring more than ten individual transformations. Despite its pioneering nature, the Willstätter synthesis suffered from an extremely low overall yield of only 0.75%, rendering it impractical for any meaningful production purposes [1] [2]. However, this early work established the fundamental understanding that tropane alkaloids could be accessed through synthetic means and provided the first structural elucidation of cocaine through the tropinone intermediate [1].

The Robinson Revolution (1917)

Sir Robert Robinson's landmark synthesis of tropinone in 1917 represented a paradigm shift in alkaloid synthesis methodology [1] [3] [2]. This revolutionary approach employed a biomimetic one-pot synthesis utilizing succinaldehyde, methylamine, and acetonedicarboxylic acid as starting materials [1] [2]. The synthesis proceeds through two consecutive Mannich reactions: an initial intermolecular condensation followed by an intramolecular cyclization [1] [4] [5].

The reaction mechanism involves the nucleophilic addition of methylamine to succinaldehyde, forming an imine intermediate that subsequently condenses with the enol form of acetonedicarboxylic acid [4]. This initial Mannich reaction is followed by dehydration, tautomerization, and a second intramolecular Mannich reaction to construct the bicyclic tropane framework [4]. The acetonedicarboxylic acid functions as a synthetic equivalent to acetone, with the carboxylic acid groups serving as activating groups that facilitate the ring-forming reactions and are subsequently lost through decarboxylation [2].

The original Robinson synthesis achieved a yield of seventeen percent, which was remarkable for its time [1] [2]. Subsequent optimization of reaction conditions, particularly the maintenance of physiological pH through the use of calcium carbonate as a buffer, led to yield improvements exceeding ninety percent [1] [2]. This dramatic improvement demonstrated the critical importance of reaction condition optimization in complex alkaloid syntheses.

Natural Precursor Extraction Methods

Parallel to synthetic developments, extraction methodologies from natural plant sources have remained a primary source of tropane alkaloids for pharmaceutical applications [6] [7]. The traditional extraction process involves the cultivation of solanaceous plants, particularly Atropa belladonna, Hyoscyamus niger, and Datura stramonium species [6] [8]. These plants accumulate tropane alkaloids primarily in their root systems, with concentrations typically ranging from 0.2 to 4.0 percent by weight in dried plant tissue [6] [9].

The conventional extraction process begins with continuous percolation using hot alcohol to solubilize the alkaloid content [10]. Following alcohol removal, the viscous extract undergoes washing with light petroleum to eliminate fatty components. The aqueous residue is then rendered alkaline with excess ammonia solution and subjected to repeated chloroform extractions [10]. The united chloroform extracts are concentrated and repeatedly treated with dilute sulfuric acid to transfer the alkaloids to the aqueous phase [10].

Purification involves alkaline re-extraction followed by sequential ether and chloroform extractions, with the ethereal extract containing hyoscyamine contaminated with minor amounts of nor-hyoscyamine, while the chloroform extract primarily contains nor-hyoscyamine with trace hyoscyamine [10]. Final purification is achieved through recrystallization of the oxalate salts from water, with nor-hyoscyamine oxalate being less soluble and removed first through careful fractional crystallization [10].

Limitations and Challenges of Historical Approaches

Historical synthesis methods from natural precursors face several significant limitations that have driven the development of modern synthetic alternatives. Plant-based production is inherently dependent on climatic conditions, geographical restrictions, and agricultural variables that can substantially affect both yield and alkaloid composition [9]. The reliance on monocultures renders the supply chain vulnerable to pests, diseases, and climate change impacts [9].

Additionally, the extraction and purification processes are labor-intensive and require substantial quantities of plant material to obtain commercially viable amounts of pure alkaloids [10]. The variable alkaloid content across different plant batches necessitates extensive analytical monitoring and standardization procedures [11] [12]. These challenges have motivated the development of more controllable and reproducible synthetic methodologies that can provide consistent supplies of high-purity hyoscyamine hydrochloride for pharmaceutical applications.

Modern Catalytic Asymmetric Synthesis Methods

Contemporary synthetic approaches to hyoscyamine hydrochloride have embraced sophisticated catalytic methodologies that enable precise stereochemical control and improved efficiency. These modern techniques leverage advanced organometallic catalysis, photoredox chemistry, and asymmetric synthesis principles to achieve superior selectivity and yields compared to classical methods.

Aziridination-Based Synthetic Strategies

Recent advances in tropane alkaloid synthesis have highlighted the utility of aziridination followed by vinyl aziridine rearrangement as a powerful strategy for constructing the 8-azabicyclo[3.2.1]octane core [13] [14]. This approach begins with the readily available tropone as a starting material, which undergoes sodium borohydride reduction to afford 3,5-cycloheptadiene-1-ol in ninety-three percent yield [13]. Subsequent esterification with benzoyl chloride proceeds smoothly to provide the benzoate ester in ninety-five percent yield [13].

The key aziridination step utilizes metal-free conditions employing N-aminophthalimide as the nitrene precursor under photochemical activation [13]. This reaction exhibits excellent chemoselectivity, showing no oxidation at allylic positions or alpha to the benzoate functionality [13]. The aziridination proceeds with modest diastereoselectivity, providing both C3-endo and C3-exo aziridine products that are readily separable by silica gel chromatography [13].

The vinyl aziridine rearrangement represents the crucial ring-closure step, converting the aziridine intermediates to the desired tropane framework through a thermal rearrangement process [13]. This transformation enables access to both tropacocaine and benzoyltropine through appropriate substrate selection, with overall yields of twenty-one percent and nine percent respectively over five synthetic steps [13] [14]. The strategy provides exceptional versatility for late-stage functionalization at the N8, C3, C6, and C7 positions, enabling the synthesis of diverse tropane alkaloid analogs with minimal modification to the core synthetic sequence [13] [14].

Rhodium-Catalyzed Cross-Coupling Methodologies

Rhodium-catalyzed asymmetric synthesis has emerged as a powerful tool for constructing enantiomerically enriched tropane derivatives through kinetic resolution processes [15]. The methodology employs racemic N-Boc-nortropane-derived allylic chlorides as substrates for Suzuki-Miyaura-type cross-coupling reactions with heteroaryl boronic esters [15].

The reaction proceeds through an unexpected kinetic resolution mechanism rather than the anticipated deracemization pathway [15]. The optimal reaction conditions utilize a chiral rhodium catalyst in combination with cesium carbonate as base, operating at elevated temperatures to achieve high enantioselectivity [15]. The resolved enantiopure allylic chloride can undergo highly enantiospecific substitution reactions with nitrogen, oxygen, and sulfur-containing nucleophiles [15].

This methodology has been successfully applied to the formal asymmetric synthesis of YZJ-1139, a potential insomnia treatment that completed Phase II clinical trials [15]. The substitution reactions proceed via a syn-SN2' pathway, providing excellent enantiospecificity and expanding the scope of accessible tropane derivatives [15]. The reaction tolerates a wide range of aryl and heteroaryl boronic pinacol esters with diverse functional groups, maintaining high enantioselectivity and diastereoselectivity across the substrate scope [15].

Oxidative Mannich Cyclization Approaches

Sequential oxidative Mannich reactions have been developed as an efficient method for tropane alkaloid construction, particularly addressing the limitations of traditional approaches that require specific pH conditions and activating groups [16]. This methodology employs tertiary amine starting materials that undergo oxidative C-H activation through various oxidizing agents including copper(II) acetate, copper(II) bromide, copper(II) chloride dihydrate, ceric ammonium nitrate, phenyl iodine diacetate, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone [16].

The synthetic sequence involves the initial formation of silyl enol ether intermediates, which subsequently undergo intramolecular oxidative Mannich cyclization to construct the tropane alkaloid framework [16]. This approach circumvents the traditional requirements for activated amines such as tetrahydroisoquinoline, enabling the utilization of previously inaccessible pyrrolidine and piperidine derivatives [16].

The reaction conditions have been optimized to minimize side product formation and maximize the desired cyclization pathway [16]. The methodology provides access to diversely substituted tropane alkaloids through appropriate choice of starting materials and oxidizing conditions, representing a significant advance in the synthetic accessibility of these important pharmaceutical targets [16].

Photoredox-Catalyzed Radical Annulation

Visible-light photoredox catalysis has enabled the development of novel radical-based approaches to tropane alkaloid synthesis [17] [18]. The methodology employs iridium photocatalysts to generate key radical intermediates that undergo subsequent annulation reactions to form the bicyclic tropane core [17] [18].

The optimized reaction conditions utilize [Ir(dtbbpy)(ppy)2]PF6 as the photocatalyst in combination with cesium acetate as base under irradiation with 390-nanometer light-emitting diodes [17]. The reaction proceeds through a [3+3] annulation mechanism involving ethyl 2-(acetoxymethyl)acrylate as a 1,3-bis radical acceptor and cyclic N,N-dialkylanilines as radical 1,3-bis radical donors [18].

Critical optimization revealed that reaction concentration, catalyst loading, and reaction time significantly influence both yield and selectivity [17]. The optimal conditions employ one mol percent catalyst loading, 1.2 equivalents of base, and twenty-minute reaction times under high dilution conditions (0.05 M) [17]. These conditions provide the desired tropane products in fifty-eight percent isolated yield with high diastereoselectivity ranging from 5:1 to 7:1 [17].

The photoredox methodology represents a particularly mild and operationally simple approach to tropane alkaloid synthesis, utilizing readily available starting materials and avoiding harsh reaction conditions [18]. The protocol provides access to N-arylated 8-azabicyclo[3.2.1]octane derivatives that are challenging to access through classical Robinson-type syntheses [18].

Semi-Synthetic Derivatization from Tropane Alkaloids

Semi-synthetic approaches represent a crucial bridge between natural product isolation and total synthesis, enabling the efficient modification of readily available tropane alkaloids to access hyoscyamine hydrochloride and related therapeutic agents. These methodologies leverage the inherent structural complexity of natural alkaloids while providing opportunities for selective functionalization and stereochemical manipulation.

Derivatization from Hyoscyamine Precursors

The racemization of hyoscyamine to atropine represents one of the most historically significant semi-synthetic transformations in tropane alkaloid chemistry [10]. This process involves the treatment of optically active (-)-hyoscyamine with sodium hydroxide under controlled conditions to generate the racemic atropine mixture [10]. The racemization proceeds through an enolate mechanism, with the base abstracting the alpha-proton adjacent to the carbonyl functionality of the tropic acid ester moiety [10].

Optimization studies have revealed that the racemization requires careful control of base concentration and reaction time to prevent competitive hydrolysis reactions [10]. Insufficient base loading can result in incomplete racemization due to neutralization by hydrolysis products, necessitating the use of excess sodium hydroxide [10]. The optimal protocol employs a four percent solution of hyoscyamine in ninety percent ethanol with multiple sequential additions of sodium hydroxide to ensure complete conversion [10].

The conversion of hyoscyamine to nor-hyoscyamine through N-demethylation provides access to important synthetic intermediates for further derivatization [10]. This transformation can be achieved through treatment with strong acids under controlled conditions, although the process requires careful optimization to prevent decomposition of the sensitive tropane framework [10]. The nor-hyoscyamine product can subsequently undergo N-alkylation reactions to introduce diverse substituents, including the butyl bromide modification that yields hyoscine butylbromide (Buscopan), an important antispasmodic pharmaceutical agent [8] [19].

Esterification and Acylation Strategies

The esterification of tropine with tropic acid derivatives represents a fundamental transformation for accessing hyoscyamine and related alkaloids [20]. This reaction typically employs dicyclohexylcarbodiimide (DCC) coupling conditions to achieve efficient ester bond formation [13]. The DCC-mediated coupling proceeds under mild conditions and tolerates a wide range of carboxylic acid substrates, enabling access to diverse ester derivatives [13].

Alternative acylation strategies utilize acid chloride reagents in combination with tertiary amine bases such as triethylamine [13]. This approach has been successfully applied to the synthesis of trans-3β-(cinnamoyloxy)tropane from pseudotropine, achieving eighty-four percent yield [13]. The reaction proceeds through nucleophilic attack of the hydroxyl group on the acid chloride, with the base serving to neutralize the generated hydrogen chloride [13].

The synthesis of datumetine from tropine through acylation with p-anisoyl chloride demonstrates the versatility of this approach for accessing naturally occurring tropane alkaloid esters [13]. The reaction provides the desired product in forty-five percent yield, with the lower yield attributed to the increased steric hindrance around the secondary alcohol [13]. These acylation methodologies enable the rapid diversification of tropane alkaloid structures through modification of the ester substituent.

Stereoselective Reduction and Hydroxylation

The stereoselective reduction of tropinone to provide either tropine or pseudotropine represents a critical transformation in tropane alkaloid semi-synthesis [6] [21]. This reduction is typically achieved using stereospecific reductases that exhibit excellent selectivity for one face of the ketone functionality [6]. Tropinone reductase I catalyzes the formation of tropine (3α-tropanol), while tropinone reductase II produces pseudotropine (3β-tropanol) [6].

The enzymatic reductions require nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor and operate under mild aqueous conditions [21]. The enzymes belong to the short-chain dehydrogenase/reductase family and exhibit high substrate specificity for tropinone and related ketones [21]. The stereospecificity of these reductions is crucial for accessing the correct stereoisomer required for biological activity [21].

Hydroxylation reactions, particularly at the C6 position, provide access to important pharmaceutical intermediates such as 6β-hydroxyhyoscyamine [6] [22]. The enzyme hyoscyamine 6β-hydroxylase catalyzes this transformation as part of the biosynthetic pathway to scopolamine [6]. This enzyme requires α-ketoglutarate as a co-substrate and iron(II) as a cofactor, operating through a dioxygenase mechanism [6]. The hydroxylation exhibits excellent regioselectivity for the C6 position and maintains the stereochemistry of the tropane framework [6].

Biotransformation Approaches

Modern biotransformation strategies employ engineered plant cell cultures and recombinant enzyme systems to achieve selective derivatization of tropane alkaloids [23]. These approaches offer advantages in terms of reaction selectivity, mild conditions, and environmental compatibility compared to traditional chemical methods [23].

Hairy root cultures derived from Agrobacterium rhizogenes transformation have been extensively studied for their ability to perform specific biotransformations [24] [25]. These cultures maintain the enzymatic machinery necessary for tropane alkaloid metabolism while growing rapidly in hormone-free media [24]. The cultures can be scaled up in bioreactor systems for industrial applications, providing a reproducible platform for biotransformation processes [24].

Elicitation strategies using various stimuli such as iron oxide nanoparticles, methyl jasmonate, and salicylic acid have been shown to enhance the production of specific tropane alkaloids in cell culture systems [25] [26]. Iron oxide nanoparticles at a concentration of 900 mg/L applied for twenty-four hours resulted in a five-fold increase in both hyoscyamine and scopolamine production [25]. The enhancement is attributed to the provision of iron cofactors required for key biosynthetic enzymes and the activation of stress response pathways that upregulate secondary metabolism [25].

Optimization of Reaction Conditions for Industrial Production

The translation of laboratory-scale synthetic methodologies to industrial production requires comprehensive optimization of reaction parameters to achieve economic viability, environmental sustainability, and consistent product quality. Industrial optimization encompasses solvent selection, temperature and pressure conditions, reaction kinetics, purification strategies, and scale-up considerations.

Solvent System Optimization

Systematic optimization studies have identified ethanol-water mixtures as the most effective solvent system for tropane alkaloid extraction and synthesis [27] [11] [12]. Response surface methodology experiments revealed that seventy-eight percent ethanol concentration provides optimal extraction efficiency for tropane alkaloids from plant sources [11] [12]. The aqueous component enhances the solubility of ionic species while the ethanol component effectively solubilizes the alkaloid bases [11].

Supercritical fluid extraction using carbon dioxide with polar modifiers has emerged as an environmentally benign alternative to conventional organic solvents [27]. The optimal conditions employ supercritical carbon dioxide at 34.0 MPa pressure and 60°C temperature [27]. The addition of ten percent diethylamine in methanol as a modifier dramatically enhances the extraction efficiency for hyoscyamine and scopolamine hydrochloride salts [27]. The basified modifier converts the hydrochloride salts to the free base forms, which exhibit significantly higher solubility in supercritical carbon dioxide [27].

The modifier composition critically influences extraction selectivity and efficiency [27]. Pure methanol provides substantial improvement over unmodified carbon dioxide, while water shows minimal enhancement [27]. The addition of diethylamine to methanol or water dramatically increases extraction yields, with the diethylamine-methanol combination proving most effective [27]. This enhancement results from the in situ conversion of ionic alkaloid salts to the more lipophilic free base forms that are readily soluble in the supercritical phase [27].

Temperature and Pressure Optimization

Temperature optimization studies have identified 68°C as the optimal extraction temperature for maximizing tropane alkaloid yield while minimizing thermal degradation [11] [12]. Lower temperatures result in incomplete extraction due to reduced mass transfer rates and solvent penetration into plant matrices [11]. Higher temperatures lead to decreased yields attributed to thermal decomposition of sensitive alkaloid structures and increased solvent evaporation losses [11].

Pressure optimization in supercritical fluid extraction systems demonstrates that extraction efficiency increases proportionally with pressure up to 34.0 MPa [27]. The enhanced extraction at higher pressures results from increased solvent density and improved solvating power of the supercritical carbon dioxide [27]. The pressure-density relationship directly correlates with the extraction capacity for both hyoscyamine and scopolamine free bases [27].

Time-course studies reveal that extraction yields reach maximum levels within twenty minutes under optimal temperature and pressure conditions [11] [12]. Extended extraction times beyond this optimum result in diminished yields due to thermal degradation and matrix interference effects [11]. The rapid extraction kinetics under optimized conditions enable efficient processing with minimal energy consumption, an important consideration for industrial applications [11].

pH and Ionic Strength Effects

The optimization of pH conditions proves critical for both extraction efficiency and product stability [27] [4]. Alkaline conditions (pH 10.0) facilitate the conversion of alkaloid salts to free base forms, which exhibit enhanced extractability [27]. The use of ammonia or calcium hydroxide as alkalizing agents has been extensively studied, with calcium hydroxide providing better buffering capacity and reduced interference in downstream processing [10] [27].

The Robinson tropinone synthesis benefits significantly from pH optimization, with physiological pH conditions (approximately 7.4) providing optimal yields [1] [4]. The use of calcium carbonate as a buffer maintains appropriate pH throughout the reaction and prevents acid-catalyzed side reactions that can diminish product formation [1]. The buffer system also facilitates the decarboxylation of acetonedicarboxylic acid intermediates, an essential step in the overall transformation [1].

Ionic strength effects have been investigated through the systematic variation of salt concentrations in aqueous extraction media [27]. Moderate ionic strength enhances the partitioning of alkaloids into organic phases, while excessive salt concentrations can lead to salting-out effects that reduce extraction efficiency [27]. The optimal ionic strength depends on the specific alkaloid being extracted and the organic solvent employed [27].

Catalyst and Reagent Optimization

Modern catalytic synthesis methods require careful optimization of catalyst loading, ligand selection, and reaction stoichiometry to achieve industrial viability [15] [17]. Rhodium-catalyzed asymmetric synthesis studies have identified optimal catalyst loadings of one to two mol percent for achieving high enantioselectivity while minimizing catalyst costs [15]. Higher catalyst loadings provide minimal benefit in terms of selectivity or reaction rate while substantially increasing production costs [15].

Photoredox catalysis optimization has revealed that iridium catalysts outperform ruthenium and organic photocatalysts in terms of both yield and reaction selectivity [17]. The optimal catalyst loading of one mol percent [Ir(dtbbpy)(ppy)2]PF6 provides excellent performance while maintaining economic feasibility [17]. Base selection studies identified cesium acetate as superior to sodium or potassium analogs, providing both high yields and clean reaction profiles [17].

Oxidative Mannich reaction optimization has focused on the selection of appropriate oxidizing agents to balance reaction efficiency with cost considerations [16]. Copper(II) acetate emerges as the optimal oxidant, providing excellent yields while being more cost-effective than alternative reagents such as ceric ammonium nitrate or phenyl iodine diacetate [16]. The optimization of oxidant stoichiometry reveals that 1.2 equivalents provides the optimal balance between conversion and reagent economy [16].

Scale-Up Considerations and Process Intensification

The translation of optimized laboratory conditions to industrial scale requires consideration of heat and mass transfer limitations, mixing efficiency, and process safety [11] [24]. Continuous flow processing has emerged as an attractive alternative to traditional batch methods, offering improved heat transfer, enhanced mixing, and reduced residence time variability [11].

Bioreactor optimization for hairy root culture systems has focused on oxygen transfer rates, mechanical agitation, and nutrient delivery [24]. Stirred tank bioreactors with optimized impeller design and aeration strategies provide scalable platforms for biotransformation processes [24]. The optimal conditions balance biomass growth with secondary metabolite production, requiring careful control of dissolved oxygen levels and mechanical stress [24].

Process analytical technology implementation enables real-time monitoring of critical process parameters and product quality [11]. Ultra-performance liquid chromatography with photodiode array detection provides rapid analysis of alkaloid content throughout the production process [11]. This analytical capability enables dynamic optimization of process conditions and early detection of deviations from optimal performance [11].

Quality by design principles have been applied to ensure consistent product quality across different production scales [11] [12]. The establishment of proven acceptable ranges for critical process parameters enables robust process control while accommodating minor variations in raw materials and operating conditions [11]. Statistical process control methods facilitate the detection of trends and prevent the production of out-of-specification material [12].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic